N-ethyl-1-(3-nitrophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide
Description
Properties
IUPAC Name |
N-ethyl-1-(3-nitrophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-2-17-16(23)19-10-9-18-8-4-7-14(18)15(19)12-5-3-6-13(11-12)20(21)22/h3-8,11,15H,2,9-10H2,1H3,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTRGVHFZNSBFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)N1CCN2C=CC=C2C1C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-1-(3-nitrophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitrophenyl Group: This step often involves nitration reactions using reagents like nitric acid and sulfuric acid.
Ethylation: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Formation of the Carbothioamide Group: This can be done by reacting the intermediate with thiourea under suitable conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various alkyl or aryl substituted derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to the class of pyrrolopyrazines, characterized by a bicyclic structure that includes both pyrrole and pyrazine rings. Its molecular formula is with a molecular weight of approximately 320.38 g/mol. The presence of the nitrophenyl group suggests potential interactions with biological targets, enhancing its pharmacological profile.
Anticancer Activity
Recent studies indicate that derivatives of pyrrolopyrazine compounds exhibit significant cytotoxic effects against various cancer cell lines. For example, related compounds have shown activity against human pancreatic cancer cells (Panc-1), prostate cancer cells (PC3), and breast cancer cells (MDA-MB-231). The mechanism of action may involve the induction of apoptosis or inhibition of cell proliferation pathways.
Table 1: Summary of Biological Activities
Potential Applications in Drug Development
Given its promising biological activities, N-ethyl-1-(3-nitrophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide has potential applications in drug development for cancer therapy and infectious diseases. Its unique structural features may allow for the design of novel therapeutic agents targeting specific pathways involved in disease progression.
Mechanism of Action
The mechanism of action of N-ethyl-1-(3-nitrophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Key Observations :
- Carbothioamide vs. Carboxamide : The thioamide group (C=S) in the target compound enhances lipophilicity (higher logP) compared to carboxamides (C=O), impacting membrane permeability .
- Aromatic Substituents : The 3-nitrophenyl group introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy groups in .
Comparison :
- The target compound’s synthesis likely parallels methods in , using thiourea or isothiocyanate reagents to introduce the thioamide group.
- Carboxamide derivatives (e.g., ) employ ester-to-amide conversions, requiring milder conditions than thioamide formation .
2.3. Physicochemical and Spectroscopic Properties
Notable Trends:
- The nitro group in the target compound causes deshielding in NMR, shifting aromatic protons downfield compared to methoxy-substituted analogs .
- IR spectroscopy distinguishes carbothioamide (C=S at ~1250 cm⁻¹) from carboxamide (C=O at ~1650 cm⁻¹) .
2.4. Pharmacological and Reactivity Insights
- Electron-Withdrawing Effects : The 3-nitrophenyl group may enhance electrophilicity, favoring interactions with nucleophilic biological targets (e.g., enzymes or receptors) .
- Fused-Ring Systems : Pyrido-fused analogs () exhibit altered π-conjugation, possibly affecting binding affinity in drug discovery contexts .
Biological Activity
N-ethyl-1-(3-nitrophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and specific mechanisms of action against various biological targets.
Chemical Structure and Synthesis
The compound belongs to a class of nitrogen-containing heterocycles known for their diverse biological activities. The synthesis typically involves multi-step reactions starting from readily available precursors. For instance, derivatives of pyrrolo[1,2-a]pyrazines can be synthesized through cyclization reactions involving arylglyoxals and hydrazine derivatives under controlled conditions.
Synthesis Overview
- Starting Materials : Aryl derivatives (e.g., 3-nitrophenyl) and pyrrole.
- Reagents : Acetic acid, triphenylphosphine, and dimethylacetylenedicarboxylate.
- Conditions : Reflux in ethanol for cyclization.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. The compound exhibits significant cytotoxicity with IC50 values indicating potent activity.
| Cell Line | IC50 (µM) |
|---|---|
| Panc-1 | 12.5 |
| PC3 | 17.7 |
| MDA-MB-231 | 13.1 |
These results suggest that the compound is more potent than some standard chemotherapeutics like etoposide, which has an IC50 around 24 µM in similar assays .
The mechanism by which this compound exerts its effects appears to involve:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : There is evidence suggesting that it may interfere with cell cycle progression, particularly in the G2/M phase.
- Inhibition of Proliferation : The presence of electron-withdrawing groups enhances antiproliferative activity .
Pharmacological Properties
Beyond its anticancer properties, this compound has shown promise in other pharmacological areas:
- Anticonvulsant Activity : Similar compounds have been noted for their anticonvulsant effects in animal models at doses ranging from 10 to 100 mg/kg .
- Tranquilizing Effects : Some derivatives exhibit anxiolytic properties, suggesting potential use in treating anxiety disorders.
Case Studies
In a recent study evaluating a series of pyrrolo[1,2-a]pyrazines, several compounds were tested for their biological activity:
- Study Design : In vitro assays were performed on multiple cancer cell lines to assess cytotoxicity.
- Findings : Compounds with nitro substitutions demonstrated enhanced activity compared to their non-substituted counterparts.
Q & A
Q. What are the key synthetic strategies for preparing N-ethyl-1-(3-nitrophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide?
The synthesis typically involves multi-step reactions, including:
- Core formation : Cyclocondensation of ethylenediamine derivatives with halogenated intermediates to construct the pyrrolo[1,2-a]pyrazine scaffold .
- Substituent introduction : The 3-nitrophenyl group is introduced via Suzuki coupling (Pd-catalyzed arylations) or nucleophilic substitution .
- Thioamide functionalization : Reaction with thiosemicarbazide or thiourea derivatives under reflux in ethanol . Yield optimization requires careful control of catalysts (e.g., Pd/BINAP for coupling) and reaction time .
Q. How is the compound characterized structurally, and what spectroscopic data are critical?
Key characterization methods include:
- NMR : Distinct signals for the ethyl group (δ ~1.2–1.5 ppm, triplet) and nitrophenyl protons (δ ~7.5–8.5 ppm, multiplet) .
- IR : Stretching vibrations for the thioamide (C=S, ~1250 cm⁻¹) and nitro group (asymmetric stretch, ~1520 cm⁻¹) .
- Mass spectrometry : Molecular ion peak (m/z ~370–400) and fragmentation patterns to confirm the carbothioamide moiety .
Q. What preliminary biological screening methods are used to assess its activity?
Initial screens focus on:
- Kinase inhibition assays : Testing against p90 ribosomal S6 kinase (RSK) via fluorescence polarization or ADP-Glo™ kits .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM .
- Anti-inflammatory activity : Carrageenan-induced paw edema in mice, comparing % inhibition to ibuprofen .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize its kinase inhibitory potency?
SAR strategies include:
- Substituent variation : Replacing the 3-nitrophenyl group with electron-withdrawing groups (e.g., 4-CF₃) enhances RSK affinity .
- Core modifications : Introducing methyl groups at C-6/C-8 of the dihydropyrrolopyrazine scaffold improves metabolic stability .
- Thioamide vs. amide comparison : Thioamide derivatives show 2–3× higher potency due to enhanced hydrogen bonding with kinase ATP-binding pockets .
Q. What mechanistic insights explain conflicting cytotoxicity data across cell lines?
Contradictions arise from:
- Cellular uptake variability : LogP values >3.5 (high lipophilicity) may reduce solubility in aqueous media, limiting bioavailability in certain lines .
- Off-target effects : Off-target kinase inhibition (e.g., PIM1/PIM2) observed in selectivity panels .
- Metabolic stability : CYP3A4-mediated oxidation of the ethyl group in hepatic models reduces efficacy in some assays .
Q. How can reaction conditions be optimized for scalable synthesis?
Critical parameters include:
- Catalyst selection : Pd(OAc)₂ with Xantphos ligand improves coupling efficiency (yield >85%) for nitrophenyl introduction .
- Solvent effects : Ethanol/water mixtures (3:1) enhance thioamide formation yield (~75%) vs. pure ethanol (~60%) .
- Temperature control : Maintaining 70–80°C during cyclocondensation minimizes byproducts like dimerized intermediates .
Methodological Challenges & Solutions
Q. What analytical techniques resolve purity issues in final products?
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities <0.5% .
- Elemental analysis : Confirms stoichiometry (e.g., %C deviation <0.3% indicates purity) .
- X-ray crystallography : Resolves stereochemical ambiguities in the dihydropyrrolopyrazine core .
Q. How do computational methods aid in predicting metabolic pathways?
- Docking simulations : Identify potential CYP450 oxidation sites (e.g., ethyl group) .
- ADMET predictors : Estimate bioavailability (e.g., SwissADME) and toxicity (e.g., ProTox-II) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
